4-Chloro-6-fluoro-3-methylquinoline
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Overview
Description
4-Chloro-6-fluoro-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
The synthesis of 4-Chloro-6-fluoro-3-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve multi-step synthesis processes that include cyclization, halogenation, and methylation reactions .
Chemical Reactions Analysis
4-Chloro-6-fluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-fluoro-3-methylquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The incorporation of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Chloro-6-fluoro-3-methylquinoline can be compared with other similar compounds such as:
- 4-Chloro-6-fluoro-2-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-7-fluoro-2-methylquinoline
These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring . The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7ClFN |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
4-chloro-6-fluoro-3-methylquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11/h2-5H,1H3 |
InChI Key |
HKDDXXLPEGHUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=C1Cl)F |
Origin of Product |
United States |
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